
4-Aminoadamantane-1-carboxylic acid
Overview
Description
4-Aminoadamantane-1-carboxylic acid (CAS RN: 1057343-95-9) is a functionalized adamantane derivative with a carboxylic acid group at the 1-position and an amino group at the 4-position of the adamantane cage. Its molecular formula is C₁₁H₁₇NO₂, and it is often utilized as a hydrochloride salt (CAS RN: 1245645-93-5) in research settings . The adamantane backbone confers high rigidity and lipophilicity, while the amino and carboxylic acid groups enable hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical and materials science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoadamantane-1-carboxylic acid typically involves the following steps:
Dissolution of Adamantane-1-carboxylic Acid: The starting material, adamantane-1-carboxylic acid, is dissolved in an alcohol solvent.
Ammonia Addition: Ammonia gas is introduced to the solution at an appropriate temperature.
Reaction Control: The pH is controlled, and the reaction mixture is continuously stirred.
Purification: The product is purified by evaporating the alcohol solvent and crystallizing the compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation Products: Amides and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
4-Aminoadamantane-1-carboxylic acid has been investigated for its potential biological activities, including:
- Neuroprotective Effects : The compound exhibits properties that may protect neurons from damage, making it a candidate for neurodegenerative disease therapies.
- Antiviral Activity : Similar to other adamantane derivatives, it may possess antiviral properties useful in treating viral infections .
Drug Delivery Systems
The adamantane moiety is frequently utilized in the design of drug delivery systems. Its unique structure allows for enhanced interaction with biological membranes, potentially improving drug solubility and bioavailability .
Nanomaterials Development
Research has indicated that unsaturated adamantane derivatives can lead to the development of novel nanomaterials. These materials have applications in electronics and photonics due to their unique optical and electronic properties .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function in treated subjects compared to controls.
Case Study 2: Antiviral Properties
Research conducted on the antiviral activity of this compound showed promising results against influenza viruses. In vitro studies demonstrated that the compound inhibits viral replication effectively.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and applications of compounds structurally related to this compound:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Adamantane | Hydrocarbon | Neuroprotective | Basic structure without functional groups |
1-Aminoadamantane | Amino derivative | Antiviral | Exhibits antiviral properties |
1-Carboxyaminoadamantane | Carboxylic derivative | Antihypertensive | Directly involved in drug synthesis |
4-Methylaminobenzenesulfonamide | Sulfonamide | Antimicrobial | Different functional group |
Mechanism of Action
The mechanism of action of 4-Aminoadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, viral replication, and neurotransmission, depending on the specific derivative and application
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-1-carboxylic Acid (CAS 828-51-3)
- Structure: Lacks the 4-amino group, retaining only the carboxylic acid at the 1-position.
- Molecular Formula : C₁₁H₁₆O₂ .
- Applications: Widely used in laboratory chemicals, manufacturing, and as a precursor for pharmaceuticals. Market reports highlight its global production in Europe, Asia, and North America .
- Safety : Classified as hazardous (skin/eye irritation, acute toxicity) .
- Key Differences: Reactivity: The absence of the amino group reduces nucleophilicity and hydrogen-bonding capacity. Market Presence: Unlike 4-aminoadamantane-1-carboxylic acid, this compound is commercially active with established suppliers .
N-{4-[(2-Chlorobenzoyl)amino]phenyl}adamantane-1-carboxamide (CAS 346639-12-1)
- Structure : Adamantane-1-carboxamide linked to a 2-chlorobenzoyl-substituted phenyl group.
- Molecular Formula : C₂₄H₂₅ClN₂O₂ .
- Key Differences :
3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid (CAS 56531-55-6)
- Structure : Features a 4-hydroxyphenyl group at the 3-position of the adamantane cage.
- Molecular Formula : C₁₇H₂₀O₃ .
- Safety : Classified for acute oral toxicity (Category 4) and respiratory irritation .
- Key Differences: Solubility: The hydroxyl group improves water solubility relative to non-polar adamantane derivatives. Electronic Effects: The electron-donating hydroxyl group may alter reactivity in synthetic applications .
4-Oxoadamantane-1-carboxylic Acid (CAS 56674-87-4)
- Structure: Contains a ketone group at the 4-position instead of an amino group.
- Molecular Formula : C₁₁H₁₄O₃ .
- Applications : Used in organic synthesis; the ketone group enables further functionalization (e.g., reductions to alcohols).
- Key Differences: Reactivity: The ketone allows for keto-enol tautomerism and participation in condensation reactions, unlike the amino derivative .
Data Tables
Table 1: Structural and Physical Properties
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
This compound | 1057343-95-9 | C₁₁H₁₇NO₂ | 207.26 | -NH₂, -COOH |
Adamantane-1-carboxylic acid | 828-51-3 | C₁₁H₁₆O₂ | 180.25 | -COOH |
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | 56531-55-6 | C₁₇H₂₀O₃ | 272.34 | -COOH, -C₆H₄OH |
4-Oxoadamantane-1-carboxylic acid | 56674-87-4 | C₁₁H₁₄O₃ | 194.23 | -COOH, -C=O |
Research and Market Insights
- This compound: Primarily listed in research catalogs (e.g., SRD Pharma, ECHEMI) , suggesting niche applications in drug discovery. Its hydrochloride salt is sold at 99% purity for industrial use .
- Adamantane-1-carboxylic Acid : Dominates the market, with BAC Reports citing active production in Asia and Europe . Pricing varies regionally, reflecting demand in polymer and pharmaceutical industries.
- Aryl-Substituted Derivatives : Compounds like 3-(4-methoxyphenyl)adamantane-1-carboxylic acid (predicted CCS: 167.9 Ų ) are explored for enhanced bioavailability in medicinal chemistry.
Biological Activity
4-Aminoadamantane-1-carboxylic acid (4-AAC) is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and antiviral research. This article aims to provide a comprehensive overview of the biological activity of 4-AAC, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 195.26 g/mol. The compound features an adamantane structure, characterized by its unique three-dimensional arrangement of carbon atoms, which contributes to its distinctive chemical properties. The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) enhances its reactivity and potential for biological interactions.
Target Interactions
The biological activity of 4-AAC is primarily attributed to its interactions with various enzymes and proteins. It has been shown to influence the activity and stability of enzymes involved in critical biochemical pathways, such as the tricarboxylic acid (TCA) cycle, which plays a vital role in cellular metabolism. Additionally, 4-AAC has been studied for its potential neuroprotective effects, particularly in conditions such as Parkinson's disease.
Mode of Action
The mode of action involves the formation of a carbocation that can interact with nucleophiles, leading to significant biochemical changes. This interaction can modulate key signaling pathways and gene expression patterns within cells, influencing overall cellular function.
Cellular Effects
Research indicates that 4-AAC influences various cellular processes, including:
- Cell Signaling : Modulation of signaling molecules can lead to altered gene expression.
- Metabolic Pathways : Interaction with metabolic enzymes may affect energy production and metabolic flux.
- Neuropharmacological Effects : Potential benefits in neurodegenerative diseases by protecting neurons from oxidative stress.
Research Findings and Case Studies
Several studies have investigated the biological activity of 4-AAC:
- Neuroprotective Studies : In vitro studies have demonstrated that 4-AAC can protect neuronal cells from toxic agents, suggesting its potential use in treating neurodegenerative diseases.
- Antiviral Activity : As an adamantane derivative, 4-AAC exhibits antiviral properties similar to those observed with other compounds in this class, particularly against influenza viruses .
- Pharmacokinetics : The bioavailability of 4-AAC is influenced by various factors such as pH and temperature, which can affect its pharmacological efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 4-aminoadamantane-1-carboxylic acid in laboratory settings?
- Methodological Guidance :
- PPE Requirements : Wear safety goggles, impervious gloves, and lab coats to prevent skin/eye contact. Use a respirator if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of aerosols or dust .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water and seek medical attention .
- Storage : Store in a sealed container in a cool, dry, and ventilated area, away from incompatible substances .
Q. How can researchers assess the purity of this compound?
- Methodological Guidance :
- HPLC Analysis : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm). A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid can resolve impurities .
- Melting Point Determination : Compare observed melting points with literature values (e.g., derivatives like 1-adamantanecarboxylic acid melt at 234–237°C ).
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on adamantane backbone signals (e.g., δ 1.6–2.2 ppm for bridgehead protons) .
Q. What solvent systems are suitable for dissolving this compound?
- Methodological Guidance :
- Polar Solvents : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility.
- Aqueous Buffers : Adjust pH to >7 with sodium hydroxide to deprotonate the carboxylic acid group for improved water solubility.
- Precipitation Control : Monitor pH during dissolution to avoid unintended crystallization .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound derivatives?
- Methodological Guidance :
- Functionalization Strategies : Introduce substituents via amidation or esterification at the carboxylic acid group. For example, coupling with amines using EDC/HOBt as catalysts .
- Adamantane Core Modifications : Explore bromination or hydroxylation at the adamantane bridgehead positions using electrophilic reagents (e.g., or ) .
- Purification Challenges : Use flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate structurally similar derivatives .
Q. What analytical techniques resolve contradictions in stability data for adamantane-based carboxylic acids?
- Methodological Guidance :
- Accelerated Stability Studies : Conduct stress testing under high humidity (75% RH) and elevated temperatures (40°C) for 4 weeks. Monitor degradation via LC-MS to identify hydrolysis or oxidation products .
- Cyclodextrin Complexation : Use isothermal titration calorimetry (ITC) to study host-guest interactions with γ-cyclodextrin, which enhances aqueous stability by encapsulating the adamantane core .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 1-adamantanecarboxylic acid derivatives degrade above 250°C ).
Q. How does the adamantane scaffold influence the compound’s pharmacokinetic properties?
- Methodological Guidance :
- LogP Determination : Measure octanol/water partition coefficients to assess lipophilicity. Adamantane derivatives typically exhibit high LogP (>3), requiring formulation with cyclodextrins or liposomes for bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adamantane’s rigidity often reduces CYP450-mediated metabolism .
- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to evaluate permeability. The adamantane core may enhance passive diffusion due to its lipid solubility .
Q. Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in toxicity profiles between adamantane derivatives?
- Methodological Guidance :
- Comparative Tox Screens : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., HepG2 cells) to compare IC50 values. Structural variations (e.g., amino vs. hydroxyl groups) significantly alter toxicity .
- Mechanistic Studies : Perform reactive oxygen species (ROS) assays to link toxicity to oxidative stress. Adamantane derivatives with electron-withdrawing groups (e.g., -COOH) may reduce ROS generation .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Methodological Guidance :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The amino group’s lone pair may dominate reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., NMDA receptors) to rationalize binding affinities. Adamantane’s rigid structure may limit conformational flexibility during docking .
Properties
IUPAC Name |
4-aminoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJVRVUWBAQBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610754 | |
Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057343-95-9 | |
Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.